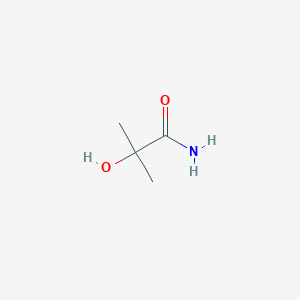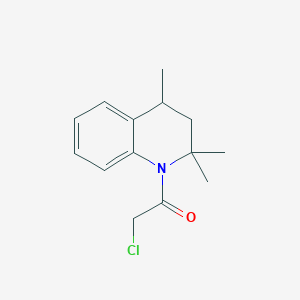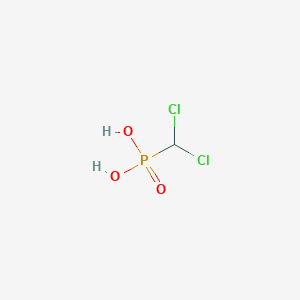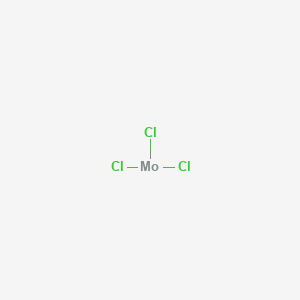
Molybdenum trichloride
Overview
Description
Molybdenum trichloride is an inorganic compound with the formula MoCl3 . It forms purple crystals . There are more than 50 known inorganic molybdenum compounds and also a few organometallic compounds .
Synthesis Analysis
Molybdenum trichloride is synthesized by the reduction of molybdenum(V) chloride with hydrogen . A higher yield is produced by the reduction of pure molybdenum(V) chloride with anhydrous tin(II) chloride as the reducing agent . The reaction of [MoOCl3(thf)2] with MeS(CH2)3SMe or iPrS (CH2)2SiPr in dry CH2Cl2 produced moisture-sensitive green [MoOCl3(dithioether)] complexes .Molecular Structure Analysis
Selected bond lengths (Å) and angles (°) were determined and revealed that [MoOCl3{MeS(CH2)3SMe}] (six-membered chelate ring) was the fac isomer .Chemical Reactions Analysis
Molybdenum trichloride reacts readily with oxygen compounds. Water, alcohol, and aqueous acids convert it to M0OCI3. Aqueous bases form MoO(CH)3 . Heating in dry air oxidizes it to Reduction gives the trichloride at moderate temperatures and the metal at high temperatures .Scientific Research Applications
Catalyst for Polymerization and Cyclotrimerization of Alkynes
Molybdenum(III) chloride reacts with tetrahydrothiophene to form complexes, which catalyze the polymerization and cyclotrimerization of alkynes . This application is significant in the field of organic synthesis, where these reactions are used to create complex organic molecules.
Use in Halide Double Perovskites
Molybdenum(III) chloride is used in the creation of halide double perovskites . These materials are a promising class of semiconducting materials for applications in solar cells and other optoelectronic devices .
Dimensionality Control of Optical and Magnetic Properties
Molybdenum(III) chloride is used in the creation of new Mo 3+ (4d 3) based chloride double perovskites . Their structures and dimensionalities can be tuned by means of the A-cation . This has implications for the control of optical and magnetic properties in these materials .
Use in Magnetic Halide Perovskites
The use of Molybdenum(III) chloride expands the scope of halide double perovskites beyond main group metals and beyond optoelectronics . This could lead to future developments in magnetic halide perovskites .
Use in Refractory Ceramics
Molybdenum(III) chloride is used in the production of refractory ceramics . These ceramics are used in applications that require materials to withstand extremely high temperatures.
Use in the Synthesis of Metallic Molybdenum
Molybdenum(III) chloride is used in the synthesis of metallic molybdenum . Metallic molybdenum has a variety of applications, including its use as a catalyst, in lubricants, and in alloys .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
A molybdenum trichloride complex that bears a trifluoromethyl group functioned as the most effective catalyst and produced up to 60,000 equiv. ammonia based on the molybdenum atom of the catalyst, with a molybdenum turnover frequency of up to 800 equiv. min −1 . The findings reported here can contribute to the development of an environmentally friendly next-generation nitrogen-fixation system .
properties
IUPAC Name |
trichloromolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Mo/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSVQAGPXAAOPV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Mo](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoCl3, Cl3Mo | |
| Record name | molybdenum(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065503 | |
| Record name | Molybdenum chloride (MoCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum trichloride | |
CAS RN |
13478-18-7 | |
| Record name | Molybdenum trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum chloride (MoCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of molybdenum(III) chloride?
A1: Molybdenum(III) chloride has the molecular formula MoCl3 and a molecular weight of 202.31 g/mol.
Q2: Is there any spectroscopic data available for molybdenum(III) chloride?
A2: While the provided research papers don't delve into specific spectroscopic details, [] mentions the use of X-ray patterns to characterize molybdenum chlorides, including molybdenum(III) chloride.
Q3: What are some notable catalytic applications of molybdenum(III) chloride?
A3: Molybdenum(III) chloride demonstrates promising catalytic activity in various reactions. It effectively initiates the polymerization of methyl methacrylate in the presence of sulfoxides. [] This catalytic activity extends to graft copolymerization, as shown in the grafting of methyl methacrylate onto polymeric sulfoxides. [] Furthermore, [] reports the activity of molybdenum(III) chloride complexes in the polymerization and cyclotrimerization of alkynes.
Q4: How does the structure of the molybdenum(III) complex influence its catalytic activity?
A4: Research suggests that the ligand environment around the molybdenum(III) center plays a crucial role in its catalytic activity. [] describes the isolation and characterization of unique molybdenum(III) alkyne complexes, [MoCl3(tht)2L] (L = PhCCMe or PhCCEt), which exhibit catalytic activity in alkyne polymerization and cyclotrimerization reactions.
Q5: Are there any studies investigating the mechanism of molybdenum(III) chloride catalysis?
A5: While the provided abstracts don't offer detailed mechanistic insights, [] suggests a rate equation for methyl methacrylate polymerization initiated by a molybdenum(III) chloride/dimethyl sulfoxide system, indicating a radical mechanism. Further research focusing on kinetic studies and intermediate characterization is needed to elucidate the complete mechanism.
Q6: Has computational chemistry been employed to study molybdenum(III) chloride and its reactions?
A6: [] mentions a theoretical study supporting the enhancement of catalytic activity by introducing an electron-donating group to the pyridine ring of a PNP-pincer ligand in a dinitrogen-bridged dimolybdenum-dinitrogen complex. This indicates the application of computational methods in understanding and predicting the reactivity of molybdenum complexes.
Q7: How do modifications to the ligand structure affect the activity of molybdenum(III) complexes?
A7: Modifying the ligand structure significantly impacts the activity of molybdenum(III) complexes. Research on dinitrogen-bridged dimolybdenum-dinitrogen complexes shows that introducing an electron-donating group, such as a methoxy group, to the pyridine ring of the PNP-pincer ligand enhances catalytic activity. [] Conversely, electron-withdrawing substituents might have a detrimental effect.
Q8: What is known about the stability of molybdenum(III) chloride and its complexes?
A8: While specific stability data is not provided in the abstracts, [] describes a method for preparing molybdenum(III) chloride by reducing molybdenum pentachloride with hydrogen at elevated temperature and pressure, suggesting the compound's stability under those conditions.
Q9: Does molybdenum(III) chloride find applications beyond catalysis?
A9: Yes, [] explores the use of molybdenum(III) chloride in solid-state reactions to generate molybdenum-molybdenum trioxide nanostructures within a polyphenylene sulfide matrix. This approach aims to impart antimicrobial properties to the resulting nanocomposite material, highlighting its potential in biomedical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



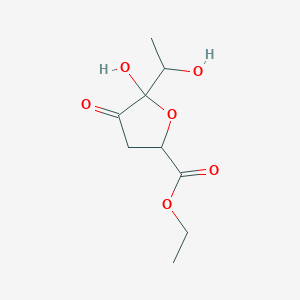


![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
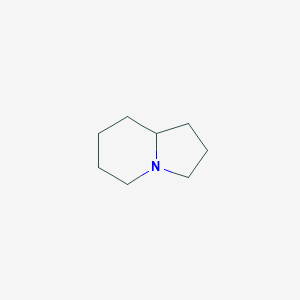
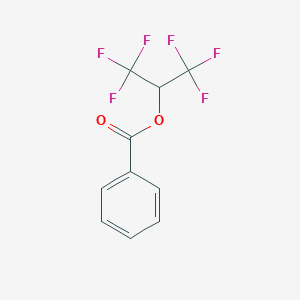


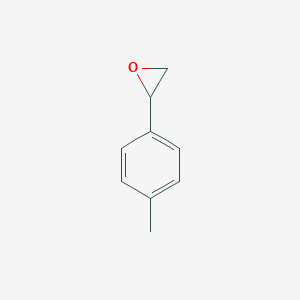

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
